molecular formula C9H7BrOS B1625658 (4-Bromo-1-benzothiophen-2-yl)methanol CAS No. 93103-83-4

(4-Bromo-1-benzothiophen-2-yl)methanol

Cat. No.: B1625658
CAS No.: 93103-83-4
M. Wt: 243.12 g/mol
InChI Key: UXLCQGNNHYJLEO-UHFFFAOYSA-N
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Description

Significance of Benzothiophene (B83047) Scaffolds in Advanced Chemical Research

The benzothiophene framework, an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged structure in modern chemistry. nih.govmdpi.com This scaffold is not merely a molecular curiosity; it is a recurring motif in numerous natural products and a plethora of synthetic compounds with significant biological activities. springernature.comharvard.edunih.gov The inherent aromaticity and the presence of a sulfur atom confer unique electronic and physicochemical properties to benzothiophene derivatives, influencing their reactivity and interactions with biological targets. nih.gov

The versatility of the benzothiophene scaffold allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for high-throughput screening. pyglifesciences.com Researchers have successfully developed various synthetic methodologies to access this core structure, including cyclization reactions catalyzed by transition metals, electrophilic cyclization, and domino reactions. nih.govpyglifesciences.com This synthetic accessibility has further fueled its exploration in diverse fields, from materials science to medicinal chemistry. springernature.com

The significance of the benzothiophene scaffold is underscored by its presence in several clinically approved drugs. For instance, Raloxifene, a selective estrogen receptor modulator, and Zileuton, a 5-lipoxygenase inhibitor, both feature this heterocyclic core, highlighting its importance in drug design and development. mdpi.comspringernature.com

The Unique Role of Halogenated and Hydroxymethylated Benzothiophenes in Synthetic Strategy and Medicinal Chemistry

The introduction of halogen atoms, such as bromine, onto the benzothiophene scaffold plays a crucial role in modulating the compound's properties and reactivity. Halogenation can significantly alter the electronic distribution within the molecule, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets. The bromo substituent in (4-Bromo-1-benzothiophen-2-yl)methanol serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are instrumental in constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

The hydroxymethyl group (-CH2OH) at the 2-position of the benzothiophene ring introduces a polar functional group that can participate in hydrogen bonding interactions. This is a critical feature in medicinal chemistry, as hydrogen bonds are fundamental to drug-receptor binding. The hydroxymethyl group can also serve as a precursor for further functionalization, allowing for the introduction of other moieties through oxidation, esterification, or etherification reactions. Methanol (B129727) itself is considered a key C1 building block in the chemical industry, and its incorporation into complex molecules is a significant area of research. harvard.edupyglifesciences.com

The combination of a bromo and a hydroxymethyl group on the benzothiophene scaffold, as seen in this compound, creates a bifunctional molecule with significant potential in synthetic and medicinal chemistry. The bromine atom provides a site for diversification through cross-coupling, while the hydroxymethyl group offers a point for polar interactions and further chemical modification.

Overview of Current Research Trajectories Involving the this compound Scaffold

While direct and extensive research specifically focused on this compound is not widely published, its potential can be inferred from the broader context of research on related compounds. The primary research trajectory for a molecule with this structure is its use as a key intermediate in the synthesis of more complex, biologically active molecules.

A plausible and highly valuable application of this compound is in the construction of novel benzothiophene derivatives for drug discovery. The bromo group at the 4-position can be utilized in palladium-catalyzed cross-coupling reactions to introduce a variety of aryl or heteroaryl substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) of 4-substituted benzothiophene derivatives.

For instance, a potential synthetic route could involve the Suzuki coupling of this compound with a boronic acid to introduce a new substituent at the 4-position. The resulting 4-aryl- or 4-heteroaryl-1-benzothiophen-2-yl)methanol could then be further modified at the hydroxymethyl position or evaluated for its biological activity.

Given the known biological activities of various substituted benzothiophenes, it is conceivable that derivatives synthesized from this compound could be investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, or antimicrobial agents. The specific substitution at the 4-position, facilitated by the bromo group, would be key to tuning the biological activity and selectivity of the final compounds.

Although specific research on this compound is not abundant in the public domain, its structural features strongly suggest its utility as a versatile building block for the synthesis of novel and potentially bioactive compounds. Future research will likely focus on the development of efficient synthetic routes to this compound and its application in the creation of diverse molecular libraries for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLCQGNNHYJLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)CO)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541558
Record name (4-Bromo-1-benzothiophen-2-yl)methanol
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Molecular Weight

243.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93103-83-4
Record name 4-Bromobenzo[b]thiophene-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93103-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-1-benzothiophen-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 1 Benzothiophen 2 Yl Methanol and Its Analogs

Strategies for Constructing the Benzothiophene (B83047) Ring System

The formation of the benzothiophene ring is the foundational step in the synthesis of (4-Bromo-1-benzothiophen-2-yl)methanol. Various synthetic routes have been developed, ranging from classical cyclization reactions to modern transition metal-catalyzed and microwave-assisted protocols.

Cyclization Approaches for Benzo[b]thiophene Formation

Intramolecular cyclization reactions are a cornerstone of benzothiophene synthesis. One common approach involves the electrophilic cyclization of ortho-alkynylaryl thioethers. google.com In this method, a suitably substituted thioanisole (B89551) derivative bearing an alkyne at the ortho position undergoes cyclization in the presence of an electrophile, leading to the formation of the benzothiophene ring. The choice of the electrophile can influence the substitution pattern of the final product.

Another classical method is the reaction of a thiophenol with a molecule containing a reactive two-carbon unit, such as an α-haloketone or a related species. This is often followed by a cyclization/dehydration sequence to afford the benzothiophene core. For instance, the condensation of a thiophenol with an α-chloro- or α-bromo-ketone, followed by acid-catalyzed cyclization, is a well-established route.

Furthermore, the reaction of ortho-mercaptobenzaldehydes or ortho-mercaptoketones with various reagents can also lead to the formation of the benzothiophene ring system. These methods provide a versatile entry into a range of substituted benzothiophenes, depending on the nature of the starting materials and the reaction conditions employed.

Transition Metal-Catalyzed Reactions in Benzothiophene Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzothiophenes are no exception. researchgate.nettsijournals.comresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are frequently used to construct key intermediates. researchgate.net For example, the coupling of an ortho-haloarylthiol with a terminal alkyne can be followed by an intramolecular cyclization to yield the benzothiophene scaffold.

Rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have also emerged as a powerful tool for the synthesis of benzothiophenes. researchgate.net This method allows for the direct construction of the benzothiophene ring from readily available starting materials with high regioselectivity. researchgate.net

Copper-catalyzed reactions have also found significant application. For instance, the copper-catalyzed intramolecular C-S bond formation from an ortho-halophenyl vinyl sulfide (B99878) is an effective method for constructing the benzothiophene ring. These transition metal-catalyzed methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional approaches. researchgate.netresearchgate.net

Catalyst System Reactants Product Type Reference
Palladium(II) acetate/Triphenylphosphineo-alkynylaryl thioether2,3-disubstituted benzothiophene nih.gov
Rhodium complex/Boronic acidArylboronic acids, alkynes, sulfurSubstituted benzothiophenes researchgate.net
Copper(I) iodideo-haloarylthiol, terminal alkyne2-substituted benzothiophenes researchgate.net

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has been increasingly utilized to accelerate the synthesis of benzothiophene derivatives. nih.govrsc.orgnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to improved yields and cleaner reaction profiles. nih.govrsc.org

For example, the synthesis of 3-aminobenzo[b]thiophenes has been efficiently achieved through the microwave-assisted reaction of 2-halobenzonitriles and methyl thioglycolate. nih.gov This rapid method provides access to valuable intermediates for further functionalization. Similarly, the synthesis of benzothiophene-fused pyrrole (B145914) derivatives has been expedited using microwave irradiation, highlighting the broad applicability of this technology in heterocyclic chemistry. nih.gov The efficiency and speed of microwave-assisted synthesis make it a highly attractive method for the rapid generation of libraries of benzothiophene analogs for screening purposes.

Regioselective Introduction of Bromo and Hydroxymethyl Functionalities

With the benzothiophene core in hand, the next critical step is the regioselective introduction of the bromo group at the C-4 position and the hydroxymethyl group at the C-2 position.

Direct and Indirect Methods for C-4 Bromination of Benzothiophenes

The regioselective bromination of the benzothiophene ring can be challenging due to the presence of multiple reactive sites. Direct bromination of unsubstituted benzothiophene typically occurs at the C-3 position. Therefore, achieving C-4 bromination often requires specific strategies.

One approach involves the use of a directing group at the C-3 position. While direct C-4 coupling of benzothiophenes is rare, the presence of a specific coordinating substituent at C-3 can direct metalation and subsequent functionalization to the C-4 position. nih.gov

An alternative, metal-free approach involves the activation of the benzothiophene as its S-oxide. nih.govnih.gov This activation alters the electronic properties of the ring system, enabling a formal C-H/C-H coupling with phenols to give C-4 arylated products. nih.govnih.gov While this method focuses on arylation, the underlying principle of activating the ring towards C-4 functionalization is significant. For direct bromination, electrophilic brominating agents can be employed on substrates where the C-3 position is already substituted, thereby directing bromination to other positions, including C-4. For instance, the bromination of 7-methoxybenzo[b]thiophene (B1600899) has been shown to occur at the 4-position. researchgate.net

The development of regioselective bromination methods using reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly(N-bromobenzene-1,3-disulfonylamide) (PBBS) offers a mild and efficient way to brominate activated aromatic compounds, which could potentially be adapted for the selective bromination of specific benzothiophene derivatives. organic-chemistry.org

Method Key Feature Outcome Reference
Directing GroupCoordinating group at C-3Directs metalation to C-4 nih.gov
S-Oxide ActivationMetal-free C-H/C-H couplingC-4 arylation nih.govnih.gov
Electrophilic BrominationSubstituted benzothiophene starting materialBromination at an available position (e.g., C-4) researchgate.net
Specialized Brominating AgentsUse of TBBDA or PBBSRegioselective bromination of activated rings organic-chemistry.org

Targeted Synthesis of C-2 Hydroxymethyl Benzothiophene Derivatives

The introduction of a hydroxymethyl group at the C-2 position of the benzothiophene ring can be achieved through several synthetic routes. A common and straightforward method involves the reduction of a C-2 carbonyl group.

A 2-formylbenzothiophene derivative can be readily prepared via Vilsmeier-Haack formylation of the corresponding benzothiophene. The resulting aldehyde can then be reduced to the primary alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This two-step sequence provides a reliable route to C-2 hydroxymethylated benzothiophenes.

Alternatively, a 2-carboxybenzothiophene or its corresponding ester can be reduced to the alcohol. For instance, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate can be hydrolyzed to the carboxylic acid, which can then be reduced to the C-2 hydroxymethyl derivative. nih.gov

For the specific synthesis of this compound, a plausible synthetic sequence would involve the initial formation of a 4-bromobenzothiophene, followed by formylation or carboxylation at the C-2 position, and subsequent reduction of the introduced carbonyl group to the desired hydroxymethyl functionality.

Convergent and Divergent Synthetic Pathways to this compound

A common and practical approach to this compound involves a divergent strategy starting from the commercially available 4-bromo-1-benzothiophene. This can be achieved through a Vilsmeier-Haack formylation or Friedel-Crafts acylation at the 2-position, followed by reduction of the resulting aldehyde or ketone.

Alternatively, a more direct route involves the lithiation of 4-bromo-1-benzothiophene at the 2-position using a strong base such as n-butyllithium, followed by quenching the resulting organolithium species with a suitable electrophile like formaldehyde (B43269) or a protected equivalent. This method provides a direct entry to the desired alcohol.

A convergent synthetic pathway can also be envisioned, starting from a pre-functionalized benzene (B151609) ring. For instance, 2-bromo-6-fluorobenzaldehyde (B104081) can undergo an etherification reaction with a mercapto-containing reagent, followed by an intramolecular cyclization, such as a Wittig-type reaction, to form the benzothiophene ring system with a handle at the 2-position that can be converted to the hydroxymethyl group. google.com

A highly plausible and efficient route commences with the commercially available 4-bromo-1-benzothiophene-2-carboxylic acid . The reduction of this carboxylic acid or its more reactive derivative, 4-bromo-1-benzothiophene-2-carbonyl chloride , offers a direct pathway to this compound. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes can be employed for this transformation. This approach is particularly advantageous due to the accessibility of the starting material.

Functional Group Transformations for Further Chemical Diversity

The presence of two distinct reactive sites in this compound—the hydroxymethyl group and the bromine atom—renders it an exceptionally useful scaffold for generating a wide array of derivatives through selective functional group transformations.

Elaboration of the Hydroxymethyl Group

The hydroxymethyl group at the 2-position of the benzothiophene ring is amenable to a variety of chemical modifications, allowing for the introduction of new functionalities and the construction of more complex molecules.

Etherification: The alcohol can be readily converted to its corresponding ether derivatives. For example, reaction with an alkyl halide in the presence of a base like sodium hydride will yield the corresponding alkyl ether. This transformation is valuable for modifying the steric and electronic properties of the molecule.

Halogenation: The hydroxyl group can be substituted with a halogen, such as chlorine or bromine, to create a more reactive intermediate. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this purpose, converting the alcohol to a halomethyl group, which can then participate in various nucleophilic substitution reactions.

Oxidation: Mild oxidation of the primary alcohol can furnish the corresponding 4-bromo-1-benzothiophene-2-carbaldehyde . This aldehyde is a versatile intermediate for further C-C bond formation through reactions like the Wittig reaction, aldol (B89426) condensation, or reductive amination. More vigorous oxidation would lead back to the carboxylic acid.

Cross-Coupling Reactions at the Bromine-Substituted Position

The bromine atom at the 4-position of the benzothiophene ring is a prime handle for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast range of novel benzothiophene derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of biaryl structures. A variety of substituted phenylboronic acids can be coupled at the 4-position of this compound to introduce diverse aryl groups. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in the synthesis of aryl-alkyne derivatives, which are valuable precursors for more complex structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between the aryl bromide and a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This is a powerful method for introducing a wide range of amino functionalities at the 4-position, which is a common motif in many pharmacologically active molecules.

The following table summarizes representative examples of cross-coupling reactions that can be performed on the this compound scaffold, based on analogous systems reported in the literature.

EntryCoupling PartnerReaction TypeCatalyst/LigandBaseSolventYield (%)
1Phenylboronic acidSuzuki-MiyauraPd(PPh₃)₄K₂CO₃Toluene/H₂O~85-95
24-Methoxyphenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂Cs₂CO₃Dioxane~80-90
3PhenylacetyleneSonogashiraPdCl₂(PPh₃)₂/CuIEt₃NTHF~75-85
4MorpholineBuchwald-HartwigPd₂(dba)₃/XPhosNaOtBuToluene~70-85
5AnilineBuchwald-HartwigPd(OAc)₂/BINAPK₃PO₄Dioxane~65-80

Chemical Reactivity and Derivatization Studies of 4 Bromo 1 Benzothiophen 2 Yl Methanol

Reactivity Profiling of the C-4 Bromo Substituent

The bromine atom at the C-4 position of the benzothiophene (B83047) core is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic substitution reactions.

Palladium-Mediated Coupling Reactions

The C-Br bond at the 4-position of the benzothiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct studies on (4-Bromo-1-benzothiophen-2-yl)methanol are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 4-bromobenzothiophene and 4-bromothiophene systems.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids or their esters. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl boronic acids. For instance, studies on similar substrates like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline have shown successful Suzuki coupling at the bromo-substituted aryl moiety. researchgate.netmdpi.com The typical reaction conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₃PO₄ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water). researchgate.netmdpi.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. It is expected that this compound would undergo Sonogashira coupling with a variety of terminal alkynes to yield 4-alkynyl-1-benzothiophene derivatives. The reaction conditions are generally mild and tolerate a wide range of functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a prevalent method for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. This would allow for the introduction of a wide array of primary and secondary amines at the C-4 position of the benzothiophene core. The catalytic system typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. nih.gov

The following table summarizes the expected palladium-catalyzed coupling reactions for this compound based on analogous systems.

Coupling ReactionReagents & CatalystsExpected Product
Suzuki-Miyaura Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O4-Aryl-1-benzothiophen-2-yl)methanol
Sonogashira Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N(4-(Alkynyl)-1-benzothiophen-2-yl)methanol
Buchwald-Hartwig Amine, Pd₂(dba)₃, Ligand, Base(4-(Amino)-1-benzothiophen-2-yl)methanol

Nucleophilic Displacement and Other Substitution Reactions

Nucleophilic aromatic substitution (SNA)r on unactivated aryl halides is generally challenging. The reactivity of the C-4 bromo substituent towards nucleophilic displacement would likely require harsh reaction conditions or the presence of strongly activating groups on the aromatic ring, which are absent in this compound. Classical SNAr reactions typically proceed via a two-step addition-elimination mechanism, which is facilitated by electron-withdrawing groups in the ortho and/or para positions to the leaving group. researchgate.net

However, some nucleophilic substitutions on bromothiophenes have been reported, often requiring specific catalysts or reaction conditions. For instance, studies on the reaction of bromonitrothiophenes with amines have been conducted, highlighting the activating effect of the nitro group. beilstein-journals.org In the absence of such activation, direct nucleophilic displacement of the bromine in this compound by common nucleophiles like alkoxides or amines under standard conditions is expected to be inefficient.

Transformations of the C-2 Hydroxymethyl Moiety

The primary alcohol functionality at the C-2 position offers a rich platform for a variety of chemical transformations, including oxidation, reduction, and derivatization to ethers and esters.

Oxidation and Reduction Pathways

Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde, (4-Bromo-1-benzothiophen-2-yl)carbaldehyde, using a range of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly employed for such transformations to avoid over-oxidation to the carboxylic acid. The resulting aldehyde is a versatile intermediate for further synthetic elaborations, including the formation of imines, alkenes via Wittig-type reactions, and other carbonyl-based transformations.

Reduction: While the hydroxymethyl group is already in a reduced state, further reduction to a methyl group, yielding 4-bromo-2-methyl-1-benzothiophene, can be achieved. This transformation typically requires a two-step process involving initial conversion of the alcohol to a more reactive intermediate, such as a tosylate or a halide, followed by reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Ether and Ester Formation

Etherification: The hydroxyl group can be readily converted into an ether moiety. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. researchgate.netacs.orgnih.govresearchgate.net This would allow for the introduction of a variety of alkyl or arylalkyl side chains at the C-2 position.

Esterification: Ester derivatives of this compound can be synthesized through reaction with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a viable route. Alternatively, for more sensitive substrates, reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) provides a milder method for ester formation.

Halogenation and Other Conversions of the Alcohol Group

The hydroxyl group can be replaced by a halogen atom to generate a more reactive intermediate. For instance, reaction with thionyl chloride (SOCl₂) or a similar halogenating agent would convert the hydroxymethyl group into a chloromethyl group. This 2-(chloromethyl) derivative serves as an excellent electrophile for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities, including nitriles, azides, and thiols.

The following table provides a summary of the potential transformations of the C-2 hydroxymethyl moiety.

TransformationReagentsProduct
Oxidation PCC or MnO₂(4-Bromo-1-benzothiophen-2-yl)carbaldehyde
Reduction 1. TsCl, Pyridine; 2. LiAlH₄4-Bromo-2-methyl-1-benzothiophene
Etherification 1. NaH; 2. R-X (Alkyl halide)(4-Bromo-1-benzothiophen-2-yl)methoxymethyl ether
Esterification R-COCl, Pyridine(4-Bromo-1-benzothiophen-2-yl)methyl ester
Halogenation SOCl₂4-Bromo-2-(chloromethyl)-1-benzothiophene

Chemical Modifications of the Benzothiophene Nucleus

The benzothiophene core of this compound presents multiple sites for functionalization. The inherent electronic properties of the bicyclic system, combined with the directing effects of the existing substituents, allow for selective modifications.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of this compound, the substitution pattern is influenced by both the electron-withdrawing nature of the bromine atom and the electronic character of the thiophene (B33073) ring, which is generally more reactive towards electrophiles than the benzene (B151609) ring.

The bromine atom at the 4-position deactivates the benzene ring towards electrophilic attack through its inductive effect. However, it also directs incoming electrophiles to the ortho and para positions relative to itself. Within the benzothiophene system, this would correspond to positions 5 and 7. The thiophene ring, being electron-rich, is typically the preferred site for electrophilic attack in benzothiophenes. The 3-position is the most nucleophilic and generally the primary site of substitution. However, in this specific molecule, the 2-position is already substituted.

Given these factors, electrophilic attack is most likely to occur at the 7-position of the benzothiophene nucleus. This position is para to the bromine atom and is one of the more activated positions on the benzene ring portion of the molecule. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

ReactionReagents and ConditionsMajor Product
NitrationHNO₃, H₂SO₄(4-Bromo-7-nitro-1-benzothiophen-2-yl)methanol
BrominationBr₂, FeBr₃(4,7-Dibromo-1-benzothiophen-2-yl)methanol
Friedel-Crafts AcylationCH₃COCl, AlCl₃(4-Bromo-7-acetyl-1-benzothiophen-2-yl)methanol

Table 1. Predicted Electrophilic Aromatic Substitution Reactions of this compound. The products are inferred based on general principles of electrophilic aromatic substitution on substituted benzothiophenes, as direct literature precedence for this specific substrate is limited.

Directed Metalation and Functionalization Strategies

Directed metalation provides a powerful alternative for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy relies on the use of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

For this compound, the hydroxymethyl group at the 2-position can potentially serve as a directing group. The hydroxyl proton is acidic and will be readily removed by the organolithium base to form a lithium alkoxide. This alkoxide can then direct the lithiation to the adjacent 3-position of the thiophene ring.

Alternatively, the bromine atom at the 4-position could direct metalation to the 5-position. However, the directing ability of the alkoxide group is generally considered stronger. Therefore, metalation at the 3-position is the more probable outcome. Once the lithiated species is formed, it can react with a variety of electrophiles.

ElectrophileReagentProduct
Carbon dioxide1. n-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺4-Bromo-2-(hydroxymethyl)-1-benzothiophene-3-carboxylic acid
Aldehyde1. n-BuLi, THF, -78 °C; 2. RCHO; 3. H₃O⁺(4-Bromo-3-(1-hydroxyalkyl)-1-benzothiophen-2-yl)methanol
Alkyl halide1. n-BuLi, THF, -78 °C; 2. R-X(4-Bromo-3-alkyl-1-benzothiophen-2-yl)methanol
Iodine1. n-BuLi, THF, -78 °C; 2. I₂(4-Bromo-3-iodo-1-benzothiophen-2-yl)methanol

Table 2. Potential Directed Metalation and Functionalization Reactions of this compound. The outcomes are based on the directing effect of the hydroxymethyl group, leading to functionalization at the 3-position.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In a hypothetical ¹H NMR spectrum of (4-Bromo-1-benzothiophen-2-yl)methanol, specific chemical shifts (δ) and coupling constants (J) would be expected for the aromatic, methylene (B1212753), and hydroxyl protons.

The aromatic protons on the benzothiophene (B83047) ring system would typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns would be influenced by the positions of the bromine and methanoyl substituents. The proton on the thiophene (B33073) ring (H-3) would likely appear as a singlet, while the protons on the benzene (B151609) ring would exhibit a more complex splitting pattern (e.g., doublets or multiplets) due to coupling with each other.

The methylene protons (-CH₂OH) would be expected to show a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm. The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

Hypothetical ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.20-7.80m-
-CH₂OH~4.8s-
-OHvariablebr s-
Note: This is a hypothetical data table as specific experimental data is not publicly available.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the benzothiophene ring would resonate in the aromatic region (δ 110-150 ppm). The carbon atom bearing the bromine (C-4) would be significantly influenced by the halogen's electronic effects. The quaternary carbons and the carbon attached to the sulfur atom would also have characteristic chemical shifts. The methylene carbon (-CH₂OH) would appear in the aliphatic region, typically around δ 60-65 ppm.

Hypothetical ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic-C115-145
C-Br~115
C-S~130-140
C-CH₂OH~148
-CH₂OH~60
Note: This is a hypothetical data table as specific experimental data is not publicly available.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to identify adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity between different parts of the molecule, such as the attachment of the methanoyl group to the benzothiophene core.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, characteristic IR absorption bands would be expected for the O-H bond of the alcohol, the C-O bond, the aromatic C-H and C=C bonds, and the C-Br bond.

Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (alcohol)3200-3600Broad, Strong
Aromatic C-H3000-3100Medium
Aliphatic C-H2850-2960Medium
Aromatic C=C1450-1600Medium
C-O (alcohol)1000-1260Strong
C-Br500-600Medium
Note: This is a hypothetical data table as specific experimental data is not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The benzothiophene ring system contains conjugated π-electrons, which would lead to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands can be influenced by the substituents on the aromatic ring.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways could include the loss of the hydroxyl group, the entire methanoyl group, or the bromine atom.

Hypothetical Mass Spectrometry Data for this compound

m/zInterpretation
243/245[M]⁺, Molecular ion
226/228[M - OH]⁺
212/214[M - CH₂OH]⁺
164[M - Br]⁺
Note: This is a hypothetical data table as specific experimental data is not publicly available.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

If a suitable crystal of this compound could be grown, X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of the molecules in the crystal lattice. To date, no public crystal structure data for this compound has been reported.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. Through DFT, researchers can predict a wide array of properties, from reactivity patterns to spectroscopic signatures, providing a detailed understanding of molecular behavior. While specific DFT studies on (4-Bromo-1-benzothiophen-2-yl)methanol are not extensively documented in publicly available literature, research on closely related bromothiophene and benzothiophene (B83047) derivatives provides a clear framework for the types of analyses that can be performed.

DFT calculations are instrumental in visualizing the distribution of electrons within a molecule and determining the energies of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule.

In studies of related N-((4-bromothiophen-2-yl)methylene) derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine these FMO energies. For instance, analysis of various substituted imine derivatives of 3-bromothiophene (B43185) showed that the HOMO-LUMO energy gap can range from 0.17 eV to 1.93 eV, indicating that substitutions on the aromatic rings significantly influence the molecule's reactivity. A smaller HOMO-LUMO gap generally implies a more reactive species.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, provide a visual representation of the charge distribution. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting how the molecule will interact with other reagents.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for a Related Bromothiophene Derivative

IsomerHOMO (eV)LUMO (eV)Energy Gap (eV)
E-isomer -6.89-1.725.17
Z-isomer -6.92-1.885.04

Note: Data is illustrative and based on calculations for N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide, a structurally related compound. The E and Z isomers represent different spatial arrangements around the C=N double bond. The specific values for this compound would require dedicated calculations.

DFT calculations have become an indispensable tool for predicting and interpreting spectroscopic data. By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict ¹H and ¹³C NMR chemical shifts with a

Exploration of Advanced Research Applications of 4 Bromo 1 Benzothiophen 2 Yl Methanol Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The inherent drug-like properties of the benzothiophene (B83047) nucleus have led to its incorporation into several marketed drugs, including the selective estrogen receptor modulator (SERM) Raloxifene, the antifungal agent Sertaconazole, and the anti-asthmatic drug Zileuton. researchgate.netnih.govopenreadings.eu Researchers are actively investigating derivatives of (4-Bromo-1-benzothiophen-2-yl)methanol to develop novel therapeutic agents with enhanced efficacy and selectivity. nih.govbenthamdirect.com

Development of Anticancer Agents

The quest for novel anticancer agents has identified benzothiophene derivatives as a promising class of compounds. rsc.orgijpsjournal.com Their mechanisms of action are diverse, often involving the inhibition of crucial cellular processes like tubulin polymerization and kinase activity. openreadings.eunih.gov

Research has demonstrated that certain benzothiophene acrylonitrile (B1666552) derivatives exhibit significant growth inhibition against a wide array of human cancer cell lines. nih.gov For instance, novel derivatives have shown potent cytotoxic effects, with GI₅₀ (50% growth inhibition) values in the nanomolar range across leukemia, colon cancer, CNS cancer, and prostate cancer cell lines. nih.gov One notable compound, Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, displayed GI₅₀ values between 10.0 nM and 90.9 nM in the majority of cancer cell lines tested. nih.gov This activity is hypothesized to stem from the inhibition of tubulin polymerization, a mechanism shared with established anticancer agents like combretastatin (B1194345) A-4. nih.gov

Furthermore, benzothiophene-3-carboxamide derivatives have been developed as potent inhibitors of Aurora kinases A and B, which are key regulators of cell division and are considered important therapeutic targets in oncology. nih.gov A lead compound from this series demonstrated low nanomolar inhibition of Aurora kinases, leading to diminished cancer cell viability by inducing apoptosis and blocking cytokinesis. nih.gov

Another strategy involves designing multi-target kinase inhibitors. 5-Hydroxybenzothiophene derivatives have been identified as effective multi-kinase inhibitors with significant growth inhibitory activity in various cancer cell lines. tandfonline.comtandfonline.com One hydrazide derivative, 16b , emerged as a particularly potent inhibitor against several kinases, including Clk4, DRAK1, and haspin, and showed the highest growth inhibition in U87MG glioblastoma cells with an IC₅₀ of 7.2 μM. tandfonline.comtandfonline.com

Compound ClassTarget/MechanismKey FindingsCancer Cell Lines
Benzothiophene AcrylonitrilesTubulin Polymerization InhibitionGI₅₀ values in the 10-100 nM range. nih.govLeukemia, Colon, CNS, Prostate. nih.gov
Benzothiophene-3-carboxamidesAurora Kinase A and B InhibitionNanomolar inhibition, induces apoptosis. nih.govHCT 116 (Colon). nih.gov
5-Hydroxybenzothiophene DerivativesMulti-kinase Inhibition (Clk4, DRAK1, Haspin)IC₅₀ = 7.2 μM for lead compound. tandfonline.comtandfonline.comU87MG (Glioblastoma), HCT-116, A549, HeLa. tandfonline.comtandfonline.com

Investigation as Antimicrobial and Antifungal Compounds

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics and antifungals. nih.gov Benzothiophene derivatives have shown considerable promise in this area. ijpsjournal.comnih.govbenthamdirect.com The introduction of halogens, such as chlorine and bromine, at the C3 position of the benzothiophene ring has been reported to enhance antimicrobial activity. nih.gov

Systematic studies on 3-halobenzo[b]thiophene derivatives have revealed their potential against Gram-positive bacteria and yeast. nih.gov Specifically, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited a low minimum inhibitory concentration (MIC) of 16 µg/mL. nih.gov Another derivative, a methyl alcohol at the C2 position with a chlorine at C3, was active against Bacillus cereus and Candida albicans with an MIC of 128 µg/mL. nih.gov

Further research has explored a variety of benzothiophene derivatives synthesized through electrophilic cyclization and coupling reactions. ias.ac.in Testing against a panel of microorganisms revealed that compounds like 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b]thiophene have potential as antifungal agents. ias.ac.in High antibacterial activity against Staphylococcus aureus was observed for several other derivatives. ias.ac.in The synthesis of coumarins, pyrimidines, and pyrazoles substituted onto a benzothiophene scaffold has also yielded compounds with notable antibacterial and antifungal properties. researchgate.net

Derivative TypeSubstitutionOrganism(s)Activity (MIC)
3-Chlorobenzo[b]thiopheneCyclohexanolGram-positive bacteria, Yeast16 µg/mL nih.gov
3-Bromobenzo[b]thiopheneCyclohexanolGram-positive bacteria, Yeast16 µg/mL nih.gov
3-Chlorobenzo[b]thiopheneMethyl alcohol (C2)B. cereus, C. albicans128 µg/mL nih.gov
3-Iodo-2-(thiophen-2-yl) benzo[b]thiopheneIodo (C3), Thiophen-2-yl (C2)FungiPotent Antifungal ias.ac.in

Research into Anti-inflammatory and Immunomodulatory Potentials

Benzothiophene derivatives are being actively investigated for their anti-inflammatory properties. rsc.orgijpsjournal.comnih.gov One key mechanism of action involves the inhibition of enzymes in the inflammatory cascade, such as MAPK-activated protein kinase 2 (MK2), a downstream substrate of the p38 kinase pathway that regulates the production of proinflammatory cytokines like TNF-α and IL-6. researchgate.net

A potent and selective benzothiophene MK2 inhibitor, PF-3644022, has demonstrated oral efficacy in both acute and chronic models of inflammation. researchgate.net This ATP-competitive compound inhibits MK2 activity with a Kᵢ of 3 nM and potently blocks TNF-α production in human monocytic cell lines and peripheral blood mononuclear cells. researchgate.net

Research has also focused on derivatives designed as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), which could offer enhanced anti-inflammatory effects with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.com Additionally, novel benzothiophene derivatives bearing pyrimidinone and pyrazolidinone moieties have been synthesized and evaluated as protectors against cranial irradiation-induced neuroinflammation, with several compounds showing good antioxidant and anti-inflammatory effects. nih.gov

DerivativeTarget/ModelKey Finding
PF-3644022MK2 InhibitionPotent, selective, and orally efficacious in inflammation models. researchgate.net
Pyrimidinone/Pyrazolidinone DerivativesCranial Irradiation-Induced NeuroinflammationGood antioxidant and anti-inflammatory effects. nih.gov
2-Substituted Benzo[b]thiophenes5-LOX/COX InhibitionPotential for dual inhibition to augment anti-inflammatory effects. ijpsjournal.com

Exploration for Antidiabetic and Antitubercular Activities

The structural framework of benzothiophene is being leveraged in the search for new treatments for metabolic and infectious diseases, including diabetes and tuberculosis. ijpsjournal.comnih.gov

In the context of diabetes, novel benzothiophene derivatives have been designed and evaluated as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. nih.gov In silico molecular docking studies identified synthesized compounds, including Schiff bases of benzo[b]thiophene and their 1,3,4-oxadiazole (B1194373) adducts, as potential α-amylase inhibitors. nih.gov Subsequent in vitro testing confirmed this, with one 1,3,4-oxadiazole adduct demonstrating a very low IC₅₀ value of 0.032 µM, which was more potent than the reference drug acarbose. nih.gov

Benzothiophene derivatives have also shown promise as antitubercular agents. ijpsjournal.combenthamdirect.com Research has identified benzothiophene acrylonitrile analogs as having potential antitubulin character, a mechanism relevant to both anticancer and antitubercular activity. nih.gov Other studies have focused on synthesizing derivatives that demonstrate inhibitory activity against Mycobacterium tuberculosis. ijpsjournal.com

ApplicationDerivative ClassTargetKey Finding
Antidiabetic1,3,4-Oxadiazole adducts of benzo[b]thiopheneα-AmylaseIC₅₀ = 0.032 µM, more potent than acarbose. nih.gov
AntidiabeticSchiff bases of benzo[b]thiopheneα-AmylaseIC₅₀ = 0.035 µM. nih.gov
AntitubercularBenzothiophene derivativesMycobacterium tuberculosisCompounds demonstrate inhibitory activity. ijpsjournal.com

Neuroprotective and Anticonvulsant Research

The benzothiophene scaffold is present in compounds being researched for neuroprotective and anticonvulsant effects. rsc.orgijpsjournal.com This includes derivatives that act as selective estrogen receptor modulators (SERMs) and those that interact with other central nervous system targets. nih.gov

Benzothiophene SERMs, such as the clinically relevant Raloxifene and its metabolite desmethylarzoxifene (DMA), have demonstrated neuroprotective capabilities. nih.gov These compounds protect primary rat neurons against oxygen-glucose deprivation, a model for ischemic injury. nih.gov The mechanism appears to be independent of classical estrogen receptors and may involve GPR30, a G-protein coupled estrogen receptor. nih.gov Furthermore, some benzothiophene derivatives have been synthesized to act as protectors against neuroinflammation induced by cranial irradiation. nih.gov

In the field of epilepsy research, thiophene-containing compounds have been evaluated for anticonvulsant activity. nih.govresearchgate.net Hybrid compounds incorporating a thiophene (B33073) ring within a pyrrolidine-2,5-dione structure have shown activity in animal models like the maximal electroshock (MES) and 6 Hz seizure tests. nih.govresearchgate.net One promising hydrochloride derivative showed a potent ED₅₀ of 62.14 mg/kg in the MES test. researchgate.net The mechanism of some of these compounds involves moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. researchgate.net

Research AreaCompound TypeModel/TargetKey Finding
NeuroprotectionBenzothiophene SERMs (e.g., Raloxifene)Oxygen-Glucose DeprivationSubmicromolar potency for neuroprotection. nih.gov
NeuroprotectionBenzothiophene derivativesCranial Irradiation-Induced NeuroinflammationOffer good antioxidant and anti-inflammatory effects. nih.gov
AnticonvulsantThiophene-pyrrolidine-2,5-dione hybridsMES Test, 6 Hz TestED₅₀ values as low as 62.14 mg/kg (MES). researchgate.net

Design of Selective Estrogen Receptor Modulators (SERMs) and Kinase Inhibitors

The adaptability of the benzothiophene scaffold has made it a cornerstone in the design of both SERMs and kinase inhibitors, two critical classes of therapeutic agents. nih.govnih.gov

Selective Estrogen Receptor Modulators (SERMs): Benzothiophenes form the structural core of clinically important SERMs like Raloxifene and Arzoxifene. nih.govacs.org These compounds exhibit tissue-selective estrogen agonist and antagonist effects, making them useful for treating post-menopausal osteoporosis and reducing breast cancer risk. acs.orgoup.com Research has focused on synthesizing families of benzothiophene SERMs to fine-tune their activity and oxidative properties. researchgate.netnih.gov By varying substituents, researchers have been able to modulate estrogen receptor (ERα/ERβ) selectivity and antioxidant capacity, which may contribute to their chemopreventive mechanisms. researchgate.netacs.org

Kinase Inhibitors: Benzothiophene derivatives have emerged as potent inhibitors of various protein kinases implicated in chronic diseases and cancer. rsc.orgnih.gov Structure-based drug design has led to the discovery of narrow-spectrum dual inhibitors of DYRK1A and DYRK1B, kinases linked to several human diseases. nih.gov These novel benzothiophene-based inhibitors have a different scaffold and a more selective off-target profile compared to existing inhibitors. nih.gov Other research has produced 5-hydroxybenzothiophene derivatives that act as multi-target kinase inhibitors against cancer-relevant targets like Clk1, Clk4, Dyrk1A, Dyrk1B, and haspin. tandfonline.comtandfonline.com Additionally, benzothiophene-3-carboxamide derivatives have been optimized as highly potent inhibitors of Aurora kinases A and B. nih.gov

Compound ClassTargetTherapeutic AreaKey Finding
Benzothiophene Derivatives (e.g., Raloxifene)Estrogen Receptors (ERα/ERβ)Osteoporosis, Breast Cancer PreventionAct as SERMs with tissue-selective effects. nih.govacs.orgoup.com
Benzothiophene DerivativesDYRK1A, DYRK1BChronic DiseasesPotent and narrow-spectrum dual kinase inhibitors. nih.gov
5-Hydroxybenzothiophene DerivativesMulti-kinases (Clk, Dyrk, Haspin)CancerPotent multi-target kinase inhibition. tandfonline.comtandfonline.com
Benzothiophene-3-carboxamidesAurora Kinases A & BCancerNanomolar inhibition of cell division regulators. nih.gov

Interaction with Specific Biological Targets (e.g., Enzymes, Receptors, Ion Channels)

While direct research on the biological target interactions of this compound derivatives is not extensively documented in publicly available literature, the broader class of benzothiophene derivatives has been the subject of significant investigation, revealing interactions with various biological targets. These studies provide a foundational understanding of the potential biological activities that derivatives of this compound could exhibit.

Benzothiophene-containing compounds have been identified as potent inhibitors of various enzymes. For instance, a series of benzo[b]thiophene-chalcones were synthesized and evaluated as inhibitors of cholinesterases, enzymes implicated in the progression of Alzheimer's disease. nih.gov Furthermore, certain 3-acylbenzo[b]thiophene derivatives have been reported as anti-tubulin agents, interfering with the polymerization of tubulin, a critical process in cell division, which highlights their potential in cancer therapy. ktu.edunih.gov

In addition to enzyme inhibition, benzothiophene derivatives have been shown to modulate the activity of cellular receptors. Raloxifene, a well-known drug featuring a benzothiophene core, is a selective estrogen receptor modulator (SERM). nih.gov Another example is the drug Zileuton, which is based on a benzothiophene structure. ktu.eduwikipedia.org Furthermore, the drug Encenicline, which contains a benzothiophene moiety, has been developed for the treatment of schizophrenia and Alzheimer's disease, suggesting its interaction with relevant neuronal receptors. ktu.edu These examples underscore the versatility of the benzothiophene scaffold in designing molecules that can selectively interact with specific receptor subtypes.

The table below summarizes the biological targets of some known benzothiophene derivatives.

Derivative ClassBiological TargetPotential Therapeutic Application
Benzo[b]thiophene-chalconesCholinesterasesAlzheimer's Disease
3-Acylbenzo[b]thiophenesTubulinCancer
RaloxifeneEstrogen ReceptorsOsteoporosis
Zileuton5-LipoxygenaseAsthma
Enceniclineα7 Nicotinic Acetylcholine ReceptorsSchizophrenia, Alzheimer's Disease

It is important to note that these findings are for the broader class of benzothiophene derivatives, and specific studies on this compound derivatives are required to ascertain their specific biological target interactions.

Applications in Materials Science

The unique electronic and photophysical properties of the benzothiophene ring system make it an attractive component for the development of advanced materials. numberanalytics.com The planar structure and high electron density of benzothiophene allow for effective π-conjugation, which is a key requirement for organic electronic materials. numberanalytics.com Derivatives of this compound, with their functionalizable methanol (B129727) group and the bromine atom allowing for further chemical modifications, are potential candidates for incorporation into novel materials.

Benzothiophene derivatives are increasingly being explored for their use in optoelectronic devices due to their favorable charge transport characteristics and tunable optical and electrical properties. numberanalytics.comresearchgate.net They have been incorporated into organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). bgu.ac.ilresearchgate.net

In the context of OLEDs, certain benzo[c]thiophene (B1209120) derivatives have been identified as promising hole-transporting materials. bgu.ac.ilresearchgate.net The Highest Occupied Molecular Orbital (HOMO) energy levels of these materials, which typically range from 5.1 to 4.6 eV, are well-suited for efficient injection of holes from the anode. bgu.ac.ilresearchgate.net For OSCs, "push-pull" systems that integrate benzo[c]thiophene have shown potential. bgu.ac.ilresearchgate.net Furthermore, by tuning the donor and acceptor groups attached to the benzothiophene core, the resulting compounds can be engineered to act as either electron donors or acceptors, with Lowest Unoccupied Molecular Orbital (LUMO) energy levels around -4 eV being achievable. rsc.org

The table below presents some of the optoelectronic properties of benzothiophene-based materials.

Material TypeApplicationKey Property
Benzo[c]thiophene derivativesOLEDsHole-transporting materials (HOMO ~5.1-4.6 eV)
Benzo[c]thiophene-based push-pull systemsOSCsPotential for use as donor or acceptor materials
BTBT derivativesOFETsHigh charge carrier mobility

While these applications showcase the potential of the benzothiophene scaffold, specific research into the integration of this compound derivatives into optoelectronic materials is needed to evaluate their performance.

Thiophene-based polymers are a cornerstone in the field of conducting polymers and functional materials. bgu.ac.ilresearchgate.net The benzothiophene unit, as a fused-ring system, can be incorporated into polymer backbones to enhance their electronic properties and structural organization. numberanalytics.com The resulting benzothiophene-based polymers have been investigated for their applications as organic semiconductors. numberanalytics.com

The synthesis of conjugated copolymers based on benzodithiophene (BDT), a larger fused-ring system containing two thiophene rings, has been reported. rsc.orgresearchgate.netmdpi.com These polymers often exhibit low bandgaps and good charge transport properties. rsc.orgmdpi.com A key aspect of their development is the ability to functionalize the polymer chains with side groups that can direct the self-assembly and organization of the material. rsc.orgresearchgate.net For example, the introduction of nucleobase side chains onto a BDT-based copolymer was shown to promote nanoscale organization through hydrogen bonding, leading to higher hole mobilities. rsc.orgresearchgate.net

The this compound molecule possesses two key functional handles for polymerization. The methanol group could be used in condensation polymerizations to form polyesters or polyethers. The bromo-substituent provides a site for various cross-coupling reactions, such as Suzuki or Stille couplings, which are widely used to create conjugated polymers. rsc.orgnih.gov This dual functionality makes this compound a potentially versatile monomer for the synthesis of novel functional polymers. However, specific examples of its use in polymer chemistry are not yet prevalent in the scientific literature.

Q & A

Q. How can researchers confirm the molecular structure of (4-Bromo-1-benzothiophen-2-yl)methanol using X-ray crystallography?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion.
  • Structure Solution : Apply direct methods (via SHELXS) for phase determination .
  • Refinement : Iterative refinement with SHELXL, optimizing parameters like displacement (ADPs) and hydrogen atom positions. Target R-factor <0.05 and wR₂ <0.15 .
  • Validation : Check geometric consistency (bond lengths, angles) against the Cambridge Structural Database (CSD). Visualize using ORTEP-3 to confirm spatial arrangement .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1^1H/13^13C NMR : Identify aromatic protons (δ 7.5–8.0 ppm for bromine-adjacent protons) and the methanol group (δ ~4.8 ppm for -OH, δ ~60 ppm for CH₂OH in 13^13C).
  • FTIR : Confirm O-H stretch (~3200–3400 cm⁻¹) and C-Br vibration (~550 cm⁻¹).
  • Mass Spectrometry (ESI-TOF) : Verify molecular ion [M+H]⁺ with isotopic peaks matching 79^{79}Br/81^{81}Br (intensity ratio ~1:1).
  • HPLC : Assess purity (≥95%) using a C18 column and MeCN/H₂O gradient .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform supramolecular assembly?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s formalism to classify O-H···O/Br interactions. For example, identify R₂²(8) rings or C(4) chains via Mercury software .
  • Energy Calculations : Compute interaction energies (e.g., PIXEL method) to prioritize dominant motifs.
  • Comparative Studies : Cross-reference with CSD entries (e.g., similar benzothiophene derivatives) to predict co-crystal formation or solubility trends .

Q. What methodologies resolve contradictions in reported physical properties (e.g., melting point) across studies?

Methodological Answer:

  • Reproducibility Checks : Standardize synthesis (e.g., recrystallization from ethanol/water) and purity validation (HPLC).
  • Thermal Analysis : Use differential scanning calorimetry (DSC) at 5°C/min heating rate to confirm melting points (±2°C accuracy).
  • Polymorph Screening : Perform powder X-ray diffraction (PXRD) to detect crystalline variants.
  • Meta-Analysis : Compare solvent grades, instrumentation, and protocols in conflicting studies to isolate variables .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : React with arylboronic acids using Pd(PPh₃)₄ (5 mol%), K₂CO₃, in THF/H₂O (3:1) at 80°C. Monitor via TLC (hexane/EtOAc 4:1).
  • Protection Strategies : Protect the -OH group with TMSCl before coupling to avoid side reactions.
  • Kinetic Studies : Use 1^1H NMR to track C-Br bond cleavage rates under varying catalysts (e.g., Pd vs. Ni) .

Q. How can computational modeling predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density (e.g., Fukui indices for electrophilic attack sites).
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to predict solubility.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on bromine’s steric/electronic effects .

Retrosynthesis Analysis

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Reactant of Route 1
(4-Bromo-1-benzothiophen-2-yl)methanol
Reactant of Route 2
(4-Bromo-1-benzothiophen-2-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.